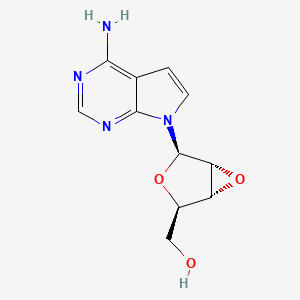
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde
説明
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde, also known as QA, is a chemical compound that has been widely studied for its potential applications in scientific research. QA is a heterocyclic compound that contains a quinoline ring and an aldehyde group, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has a range of interesting biochemical and physiological effects. In addition to its anti-tumor activity, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has been shown to have antioxidant and anti-inflammatory properties. (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde in lab experiments is that it is relatively easy to synthesize and purify. (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde is also stable under a wide range of conditions, making it a useful tool for studying the effects of various treatments on cells. However, one limitation of using (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde is that it can be toxic to cells at high concentrations. Careful dosing and monitoring of cell viability is necessary when using (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde in experiments.
将来の方向性
There are several future directions for research on (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde. One area of interest is in the development of (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde derivatives with improved anti-tumor activity and reduced toxicity. Another potential direction for research is in the use of (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde as a tool for studying the role of topoisomerase II in cancer cells. Finally, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde may have potential applications in the treatment of neurological disorders, and further research in this area is warranted.
In conclusion, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde, or (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde, is a chemical compound that has potential applications in scientific research. Its anti-tumor activity, antioxidant and anti-inflammatory properties, and potential use in the treatment of neurological disorders make it an interesting compound for further study. While there are limitations to using (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde in lab experiments, careful dosing and monitoring can help mitigate these issues. With continued research, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde may prove to be a valuable tool in the fight against cancer and other diseases.
科学的研究の応用
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research for (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde is in the field of cancer treatment. Recent studies have shown that (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for use in cancer therapy.
特性
IUPAC Name |
2-(2-oxo-3,4-dihydroquinolin-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-8-7-12-10-4-2-1-3-9(10)5-6-11(12)14/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGYQLJTWCQWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252024 | |
| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde | |
CAS RN |
407633-92-5 | |
| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407633-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3265539.png)
![4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B3265544.png)








